molecular formula C26H45NO19 B1164152 GT1a Ganglioside sugar-β-NAc-Propargyl

GT1a Ganglioside sugar-β-NAc-Propargyl

カタログ番号: B1164152
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GT1a Ganglioside sugar-β-NAc-Propargyl is a synthetic derivative of GT1a ganglioside, a sialylated glycosphingolipid critical for neuronal signaling and cell adhesion. Its structure comprises a ceramide backbone linked to an oligosaccharide chain with three sialic acid residues (Neu5Ac) and a propargyl group attached via a β-N-acetylglucosamine (β-NAc) moiety . The chemical formula is C₅₉H₉₃N₄O₄₅Na₃, with a molecular weight of 1,647.33 g/mol .

The propargyl modification enables click chemistry applications, facilitating bioconjugation for diagnostic or therapeutic studies . GT1a gangliosides are implicated in neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s) and autoimmune disorders like Guillain-Barré syndrome (GBS), where anti-GT1a antibodies disrupt neuronal function .

特性

分子式

C26H45NO19

同義語

Neu5Acα2-8Neu5Acα2-3Galβ1-3GalNAcβ1-4

製品の起源

United States

類似化合物との比較

Comparison with Similar Ganglioside Derivatives

Structural and Functional Differences

Gangliosides are classified by their sialic acid count (e.g., GM, GD, GT for 1, 2, or 3 sialic acids). Below is a comparative analysis of GT1a Ganglioside sugar-β-NAc-Propargyl and related compounds:

Compound Sialic Acids Structure Molecular Weight (g/mol) Key Modifications Applications
GT1a-β-NAc-Propargyl 3 Neu5Acα2-8Neu5Acα2-3Galβ1-3GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glc-β-NAc-Propargyl 1,647.33 Propargyl for conjugation Neurodegeneration research, autoimmune antibody studies
GD1a-β-NAc-Propargyl 2 Neu5Acα2-3Galβ1-3GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glc-β-NAc-Propargyl ~1,500* Propargyl Cancer vaccine development, anti-GD1a antibody assays
GT3-β-NAc-Propargyl 3 Neu5Acα2-8Neu5Acα2-8Neu5Acα2-3Galβ1-4Glc-β-NAc-Propargyl ~1,650* Propargyl Viral receptor studies, glycobiology tools
GM1-β-NAc-Spacer3-Biotin 1 Galβ1-3GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glc-β-NAc-Spacer3-Biotin ~1,400* Biotin spacer Affinity purification, neuron regeneration assays

*Estimated based on structural analogs.

Key Observations:
  • Sialylation : GT1a and GT3 both have three sialic acids but differ in linkage patterns. GT1a’s α2-8 and α2-3 linkages are associated with neuronal signaling, while GT3’s consecutive α2-8 bonds may influence viral binding .
  • Functional Groups : Propargyl derivatives (GT1a, GD1a, GT3) enable click chemistry, whereas biotinylated GM1 is suited for streptavidin-based assays .

Clinical and Research Relevance

  • Autoimmune Disorders : GT1a-β-NAc-Propargyl is a target antigen in GBS, particularly in variants with ophthalmoplegia and bulbar palsy. Anti-GT1a antibodies cross-react with bacterial lipooligosaccharides (LOS) mimicking GT1a, triggering immune responses . In contrast, GD1a and GM1 antibodies are linked to motor neuropathy and acute inflammatory demyelination, respectively .
  • Neurological Studies : GT1a’s role in synaptic plasticity distinguishes it from GD1b (inhibitory neurotransmission) and GM2 (lysosomal storage disorders) .
  • Diagnostic Tools: Propargyl-modified gangliosides are used to detect autoantibodies via ELISA or microarray, with GT1a-β-NAc-Propargyl showing higher specificity for overlapping GBS/Miller Fisher syndrome cases compared to GD1a or GT1b .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。